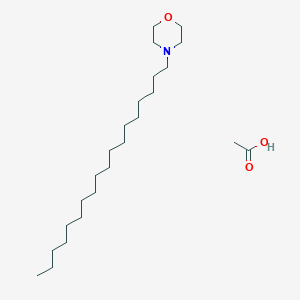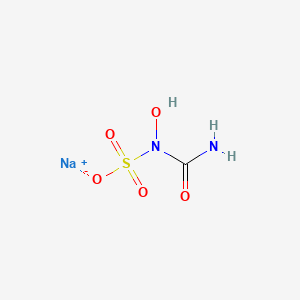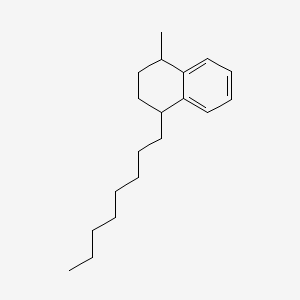
1-Benzyl-2-((hydroxyimino)methyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a benzyl group and a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE typically involves the reaction of 2-chloromethylpyridine with benzylamine, followed by the introduction of the hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinium compounds.
Applications De Recherche Scientifique
1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The pyridinium ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE can be compared with other similar compounds, such as:
2-[(HYDROXYIMINO)(METHYLTHIO)METHYL]-1-METHYLPYRIDINIUM CHLORIDE: Similar structure but with a methylthio group instead of a benzyl group.
2-[(HYDROXYIMINO)(PHENYLTHIO)METHYL]-1-METHYLPYRIDINIUM CHLORIDE: Contains a phenylthio group, showing different reactivity and biological activity.
2-(HYDROXYIMINOMETHYL)-1-METHYLPYRIDINIUM CHLORIDE: Known for its high activity as an acetylcholinesterase reactivator.
The uniqueness of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
36741-85-2 |
|---|---|
Formule moléculaire |
C13H13ClN2O |
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
(NE)-N-[(1-benzylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C13H12N2O.ClH/c16-14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12;/h1-10H,11H2;1H |
Clé InChI |
DMOUGVRKNQFSTB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2/C=N/O.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=NO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


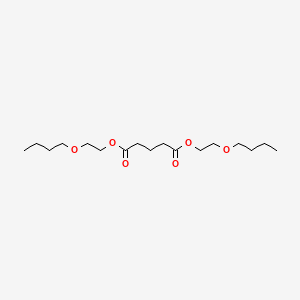


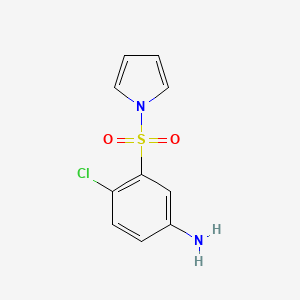

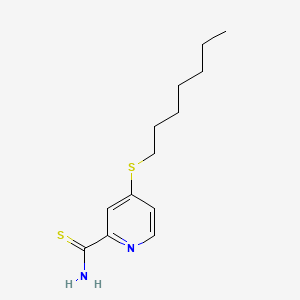
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
